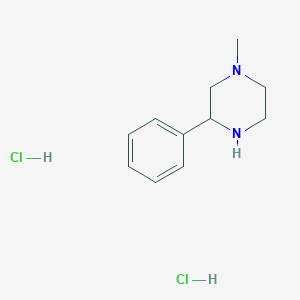

1-Methyl-3-phenylpiperazine dihydrochloride

Übersicht

Beschreibung

1-Methyl-3-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-Methyl-3-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .

Analyse Chemischer Reaktionen

1-Methyl-3-phenylpiperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, lithium aluminum hydride, and diphenylvinylsulfonium triflate . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and piperazinopyrrolidinones .

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-phenylpiperazine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals. In biology, it is employed in the development of three-dimensional skin models for chemical assessments . In medicine, it is used in the synthesis of drugs such as Mirtazapine, an antidepressant . Additionally, it has applications in the industry for the production of other piperazine derivatives.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-3-phenylpiperazine dihydrochloride can be compared with other similar compounds such as 1-Methyl-2-phenylpiperazine dihydrochloride hydrate and 3-Methyl-1-phenylpiperazine hydrochloride . These compounds share similar chemical structures but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific applications in the synthesis of pharmaceuticals and its role in scientific research .

Biologische Aktivität

1-Methyl-3-phenylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in pharmacology, where it serves as a precursor for various therapeutic agents, including antidepressants. Understanding its biological activity is crucial for harnessing its potential in medicinal chemistry.

- Molecular Formula : C11H18Cl2N2

- Molecular Weight : 239.19 g/mol

- CAS Number : 118654-15-2

This compound primarily acts as a ligand for various neurotransmitter receptors, influencing the central nervous system (CNS). Its mechanism involves modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety responses.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

1. Antidepressant Activity

This compound is a key intermediate in the synthesis of mirtazapine, an antidepressant known for its efficacy in treating major depressive disorder. Studies indicate that it enhances serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

2. Agonistic Effects on Receptors

Research has shown that derivatives of phenylpiperazine, including 1-methyl-3-phenylpiperazine, exhibit significant agonistic activity at trace amine-associated receptors (TAARs). These receptors are implicated in various physiological processes, including mood regulation and the response to stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that certain piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways necessary for cancer cell survival .

4. Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties. Some studies indicate that they can inhibit bacterial growth by interfering with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .

Case Studies

Several studies highlight the biological activities of this compound:

- Antidepressant Efficacy :

- A study involving the administration of mirtazapine (derived from this compound) showed significant improvements in depressive symptoms compared to placebo controls.

- Cytotoxicity Assessment :

- Antimicrobial Studies :

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

1-methyl-3-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQNCHHIJJFJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612064 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118654-15-2 | |

| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.